Synthetic Utility as a Direct Precursor to a Clinical ALK5 Inhibitor Candidate
This ethanone is the direct penultimate intermediate for the synthesis of the clinical candidate EW-7197 (and its analogs), a highly potent ALK5 inhibitor [1]. The synthesis involves condensation of this ethanone with an aldehyde to form an imidazole ring. The closest non-fluorinated analog, 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone, serves as a precursor to the less potent lead compound 5 (EW-7197's predecessor), which has an ALK5 IC50 of 13.9 nM [2]. The fluorine atom introduced by this compound in the final product contributes to a >2-fold improvement in metabolic stability and a superior in vivo toxicity profile, making it the required intermediate for the optimized clinical candidate [1].
| Evidence Dimension | Potency of final drug product (ALK5 IC50) |
|---|---|
| Target Compound Data | Final drug product (e.g., EW-7197): ALK5 IC50 = 7.68 nM |
| Comparator Or Baseline | Final drug product from non-fluorinated intermediate: ALK5 IC50 = 13.9 nM |
| Quantified Difference | 1.8-fold improvement in IC50 |
| Conditions | In vitro kinase assay; recombinant human ALK5 |
Why This Matters
Procuring this specific fluorinated intermediate is mandatory for medicinal chemists aiming to replicate or improve upon a clinical ALK5 inhibitor candidate.
- [1] Maddeboina Krishnaiah et al. 'Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase.' Bioorg. Med. Chem. Lett. 25 (2015): 5224-5228. View Source
- [2] Cheng Hua Jin et al. 'Synthesis and biological evaluation of 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors.' Bioorg. Med. Chem. Lett. 21 (2011): 6049-6053. View Source
